2-(6-methyl-1,4-dioxan-2-yl)acetic acid
Description
Properties
CAS No. |
2680542-98-5 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acetalization-Substitution Cascades
The foundational synthesis of 2-(6-substituted-1,3-dioxan-2-yl)acetic acid derivatives leverages sequential acetalization and nucleophilic substitution. Patent US6344569B1 delineates two primary routes:
-
Route A : Initial cyanation of 3,5-dihydroxy-6-halohexanoic acid derivatives (e.g., 1,1-dimethylethyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate) using sodium cyanide in dimethyl sulfoxide at 100°C for 30 hours, achieving complete halogen displacement via neighboring hydroxyl group assistance. Subsequent acetalization with 2,2-dimethoxypropane and pyridinium p-toluenesulfonate in acetone at room temperature forms the 1,3-dioxane ring with 95% diastereomeric retention.
-
Route B : Inversion of steps begins with acetalization of the diol moiety using 2,2-dimethoxypropane under acidic conditions (0.05 mmol pyridinium p-toluenesulfonate per 2 mmol substrate), followed by cyanation. This sequence benefits from pre-organized stereochemistry, yielding 278.1 mg (1.0 mmol) of 1,1-dimethylethyl (4R,6S)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate with 89% enantiomeric purity.
Reaction Optimization and Kinetic Control
Solvent and Catalyst Systems
Comparative studies in US6344569B1 reveal dimethyl sulfoxide as optimal for cyanide substitution (100°C, 30 hours), while acetone facilitates milder acetalization (room temperature, 5–6 hours). Acid catalyst loading critically impacts reaction rates:
Temperature and Stoichiometry
EP1700854A1 emphasizes stoichiometric precision for industrial-scale production:
-
Acetalization agent ratio : 3:1 to 5:1 (agent:substrate) minimizes byproducts.
-
Temperature ranges : 0–30°C prevents epimerization during acetalization, while 60–100°C drives substitution.
Stereochemical Fidelity and Crystal Engineering
Directed Asymmetric Induction
Chiral starting materials like (4R,6S)-6-chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetate confer >99.5% enantiomeric excess in final products when processed via Route B. X-ray crystallography of intermediates confirms retention of configuration through hydrogen-bond-directed crystallization.
Particle Morphology Control
EP1700854A1 discloses crystalline 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivatives with length/diameter ratios of 1:2 to 1:4.4 (0.1–1 mm length), achieved through controlled antisolvent addition. These morphologies enhance filtration efficiency and purity (>99.5% by HPLC).
Industrial-Scale Process Design
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-1,4-dioxan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6-methyl-1,4-dioxan-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-methyl-1,4-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes such as metabolic pathways or signal transduction .
Comparison with Similar Compounds
Table 1: Functional Group Comparison
| Compound | Functional Group | Key Applications | Reactivity Profile |
|---|---|---|---|
| 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid | Carboxylic acid | Pharmaceutical intermediates | Esterification, salt formation |
| (S)-2-(1,4-Dioxan-2-yl)ethan-1-amine | Amine | Peptide synthesis, catalysis | Nucleophilic substitution |
| (6-Methyl-1,4-dioxan-2-yl)methanesulfonyl chloride | Sulfonyl chloride | Polymer crosslinking, sulfonamide synthesis | Electrophilic substitution |
Heterocyclic Core Differences
Comparisons with nitrogen-containing heterocycles highlight electronic effects:
- Amlodipine derivatives () feature a 1,4-dihydropyridine ring. The nitrogen atoms in dihydropyridines increase electron density, enhancing aromatic stabilization and pharmacological activity (e.g., calcium channel blocking) compared to the oxygen-rich dioxane ring .
- 2-(2-Methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid () incorporates a benzoxazine ring fused to an aromatic system, conferring UV absorption properties and rigidity absent in the dioxane-based target compound .
Table 2: Heterocyclic Core Properties
| Compound | Heterocycle | Key Features | Biological Relevance |
|---|---|---|---|
| This compound | 1,4-Dioxane | High polarity, oxygen lone pairs | Solubility enhancer in drug formulations |
| Amlodipine besylate | 1,4-Dihydropyridine | Aromatic stabilization, redox activity | Antihypertensive agent |
| 2-(2-Methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid | Benzoxazine | Conjugated π-system, rigidity | Potential herbicide precursor |
Q & A
Basic: What are the standard synthetic routes for 2-(6-methyl-1,4-dioxan-2-yl)acetic acid?
Answer:
The synthesis typically involves acetalization reactions between glyoxylic acid derivatives and ethylene glycol, catalyzed by acids like sulfuric acid under controlled temperatures. For example, methyl (2R*,6R*)-2-(6-cyano-6-methyl-1,4-dioxan-2-yl)acetate is synthesized via phase-transfer catalysis, followed by hydrolysis to yield the final product . Purification methods such as distillation or recrystallization are critical for isolating the compound in high purity .
Advanced: How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?
Answer:
Optimization involves:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct suppression.
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or phase-transfer agents improve regioselectivity .
- Continuous flow reactors : These enhance scalability and reduce side reactions in industrial settings .
Post-synthesis, advanced purification techniques like preparative HPLC or column chromatography address impurities .
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the dioxane ring and acetic acid moiety. For example, the methyl group at position 6 appears as a singlet (~δ 1.4 ppm in ¹H NMR) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C ether stretch) validate functional groups .
- HPLC-MS : Ensures purity (>97%) and molecular weight confirmation (e.g., m/z 175.1 for [M+H]⁺) .
Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., cytotoxicity vs. inactivity)?
Answer:
Contradictions arise from variations in experimental design. To address:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and compound concentrations .
- Validate mechanisms : Probe mitochondrial dysfunction (via JC-1 staining) or caspase activation to confirm apoptosis pathways .
- Control solvent effects : Ensure DMSO concentrations ≤0.1% to avoid confounding results .
Advanced: What strategies mitigate byproduct formation during acetalization?
Answer:
- Stoichiometric adjustments : Limit excess glyoxylic acid to prevent oligomerization .
- Catalytic additives : Use molecular sieves to absorb water, shifting equilibrium toward product .
- Stepwise purification : Combine liquid-liquid extraction (to remove unreacted starting materials) with recrystallization (to isolate the product) .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Storage conditions : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Solubility : The compound is hygroscopic; use anhydrous solvents (e.g., dry DMSO) for biological assays to avoid hydrolysis .
Advanced: How can computational methods aid in predicting reactivity or biological targets?
Answer:
- DFT calculations : Model transition states to predict regioselectivity in reactions (e.g., acetalization pathways) .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets like cyclooxygenase-2 (COX-2) .
- QSAR models : Correlate substituent effects (e.g., methyl group position) with bioactivity .
Basic: What industrial applications justify further research on this compound?
Answer:
- Pharmaceuticals : As a precursor for anti-inflammatory or anticancer agents due to its dioxane scaffold .
- Material science : Its ether-oxygen-rich structure aids in designing biodegradable polymers .
Advanced: How to analyze degradation products under accelerated stability conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- LC-HRMS : Identify degradation products (e.g., hydrolyzed acetic acid derivatives) and propose degradation pathways .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix effects : Use isotope-labeled internal standards (e.g., ²H₃ or ¹³C analogs) to improve LC-MS/MS accuracy .
- Low sensitivity : Derivatize with bromophenacyl bromide to enhance UV detection (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
